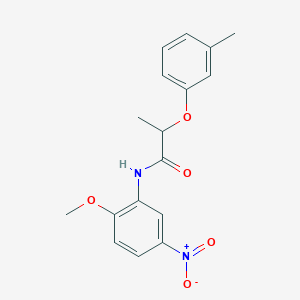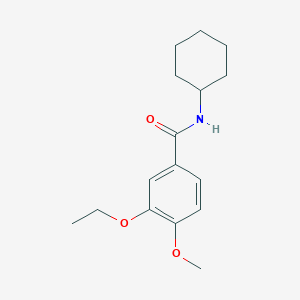
N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide typically involves a multi-step process:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position, forming 2-methoxy-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-(3-methylphenoxy)propanoic acid or its derivatives under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-2-(3-methylphenoxy)propanamide.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Hydrolysis: Formation of 2-(3-methylphenoxy)propanoic acid and 2-methoxy-5-nitroaniline.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the phenoxy group can influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide can be compared with similar compounds such as:
N-(2-methoxyphenyl)-2-(3-methylphenoxy)propanamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(2-methoxy-5-nitrophenyl)-2-phenoxypropanamide: Lacks the methyl group on the phenoxy ring, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-5-4-6-14(9-11)24-12(2)17(20)18-15-10-13(19(21)22)7-8-16(15)23-3/h4-10,12H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBWXXRCORRBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B4397506.png)
![2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4397537.png)
![4-{[(4-ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397556.png)
![N-{3-[(2-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B4397561.png)
![ethyl 4-{N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B4397566.png)
![{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4397570.png)

![{3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]phenyl}methanol](/img/structure/B4397584.png)



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzamide](/img/structure/B4397607.png)
![N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-3-methylbenzamide](/img/structure/B4397612.png)
![4-[2-[(5,6,8-Trimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine](/img/structure/B4397615.png)
